2-(4-Aminophenyl)butanoic acid

Regioisomer identification Quality control Melting point analysis

Pharmaceutical manufacturers producing indobufen API via the CN115850154B route face genotoxic impurity control challenges. 2-(4-Aminophenyl)butanoic acid (CAS 29644-97-1) is the essential condensation partner with 2-formylbenzoic acid, offering regioisomer-specific reactivity that the 4-(4-aminophenyl)butanoic acid isomer (mp 130-131°C) cannot substitute. Key supply advantages: • Identity confirmed by mp 142-143°C, excluding the wrong cyclization isomer • Purity ≥95% (HPLC) standard; ≥98% available for GMP campaigns • Batch-level LC-MS/MS documentation supporting ≤3.75 ppm genotoxic impurity threshold per CN-114516827-A • Also catalogued as Indobufen Impurity 7/16 for QC reference standard applications • Stored at 2-8°C, protected from light to prevent amine oxidation

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 29644-97-1
Cat. No. B112430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)butanoic acid
CAS29644-97-1
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)N)C(=O)O
InChIInChI=1S/C10H13NO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2,11H2,1H3,(H,12,13)
InChIKeyWAPLXGPARWRGJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminophenyl)butanoic Acid: Procurement-Grade Overview


2-(4-Aminophenyl)butanoic acid (CAS 29644-97-1), systematically named 4-amino-α-ethylbenzeneacetic acid, is an aromatic amino acid derivative with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . It presents as a white to off-white crystalline solid with a melting point of 142–143 °C, a predicted boiling point of 354.6 °C at 760 mmHg, a density of 1.171 ± 0.06 g/cm³, a predicted pKa of 4.01 ± 0.10, and a LogP of 2.4282 [1]. The compound is structurally defined by an α-ethyl-substituted phenylacetic acid backbone bearing a para-amino group on the aromatic ring. Its primary industrial relevance lies in serving as the key synthetic intermediate for indobufen, a new-generation antiplatelet aggregation agent, through direct condensation with 2-formylbenzoic acid [2][3]. It is also catalogued as Indobufen Impurity 7 / Impurity 16 and is utilized as a ligand scaffold for GABA receptor modulator development .

Procurement Role Key synthetic intermediate for indobufen manufacturing
Selection Context Amino-functionalized scaffold for GABA receptor modulator research
Regulatory Identity Indobufen Impurity 7/16; requires genotoxic impurity control specification
Biochemical Probe Reported albumin-specific antigen for drug-protein interaction studies

Why 2-(4-Aminophenyl)butanoic Acid Cannot Be Substituted


Substitution of 2-(4-aminophenyl)butanoic acid (CAS 29644-97-1) with structurally similar aminophenyl butyric acids or nitro precursors is not viable due to regioisomer-dependent reactivity, divergent pharmaceutical endpoints, and quantitative genotoxic impurity specifications. The positional isomer 4-(4-aminophenyl)butanoic acid (CAS 15118-60-2) bears the butanoic acid chain at the para-position of the phenyl ring rather than the α-carbon, resulting in a 12–13 °C lower melting point (130–131 °C vs. 142–143 °C) and, critically, a different cyclization trajectory—it leads to chlorambucil intermediates rather than indobufen . The nitro precursor 2-(4-nitrophenyl)butanoic acid requires an additional catalytic hydrogenation or sodium dithionite reduction step to reach the target amine, introducing extra process burden and potential impurity carryover [1]. Furthermore, the compound is itself classified as a genotoxic impurity in the final indobufen active pharmaceutical ingredient (API), with a regulatory control threshold of ≤3.75 ppm [2]; substitution with a less rigorously controlled source that does not meet this specification would directly compromise API quality and regulatory compliance. These three dimensions—regioisomeric reactivity divergence, downstream synthetic path dependency, and quantifiable impurity control thresholds—collectively preclude generic interchange.

Regioisomer Mismatch
Positional isomer 4-(4-aminophenyl)butanoic acid exhibits divergent cyclization trajectory toward chlorambucil intermediates, not indobufen. Melting point and solubility differences may not be detectable by identity testing alone.
Nitro Precursor Process Burden
2-(4-Nitrophenyl)butanoic acid requires an additional catalytic hydrogenation or dithionite reduction step, introducing catalyst cost, potential palladium carryover, and an extra quality control point that may shift impurity profiles.
Genotoxic Impurity Specification Risk
Suppliers without batch-level LC-MS/MS data demonstrating residual compound ≤3.75 ppm may not meet indobufen API regulatory release requirements, directly compromising procurement for GMP campaigns.

Differentiation Evidence for 2-(4-Aminophenyl)butanoic Acid


Melting Point: 2- vs. 4-Isomer Differentiation

2-(4-Aminophenyl)butanoic acid (CAS 29644-97-1, α-ethyl substituted) exhibits a melting point of 142–143 °C, whereas its positional isomer 4-(4-aminophenyl)butanoic acid (CAS 15118-60-2, linear butanoic acid chain at the para ring position) melts at 130–131 °C . This 12–13 °C differential is sufficient for unambiguous identity confirmation by standard melting point apparatus and serves as a critical quality control gate to detect mislabeling, cross-shipment, or isomeric contamination. The two isomers also differ in solubility: the 4-isomer is insoluble in cold water whereas the 2-isomer shows slight solubility (2.9 g/L at ambient conditions), providing an orthogonal verification dimension .

Melting Point: 2- vs. 4-Isomer
Cross-study comparable
Target: 142–143 °C (CAS 29644-97-1) Comparator: 130–131 °C (CAS 15118-60-2) Δ = 12–13 °C higher for the target 2-isomer
Supports rapid identity verification at receiving inspection.
Capillary melting point; literature values. Isomeric contamination may direct synthesis toward chlorambucil.
Regioisomer identification Quality control Melting point analysis

Genotoxic Impurity Specification for Indobufen API

Patent CN-114516827-A, assigned to Hangzhou Zhongmei East China Pharmacy Ltd., establishes that 2-(4-aminophenyl)butanoic acid is a process-related genotoxic impurity in indobufen that must be controlled to below 3.75 ppm (0.000375% w/w) in the final API [1]. The accompanying analytical method (Patent CN-114487141A) utilizes LC-MS/MS on an Agilent 6470 triple quadrupole mass spectrometer with an ACQUITY BEH C18 column (2.1 mm × 50 mm, 1.7 μm), achieving baseline separation of the target impurity peak from all sample matrices and co-eluting impurities. At the limit concentration of 1.125 ng/mL (30% of the specification limit), the signal-to-noise ratio (S/N) was 16.9, exceeding the method validation requirement of S/N > 10 [2]. This establishes a quantifiable, auditable procurement criterion: any lot of indobufen API or its penultimate intermediate must demonstrate that residual 2-(4-aminophenyl)butanoic acid is below 3.75 ppm.

Genotoxic Impurity Specification
Direct head-to-head
Control limit: ≤3.75 ppm (0.000375%) in indobufen API Uncontrolled intermediate: may exceed 0.4% (4,000 ppm) Δ > 1,000-fold reduction required
Governs procurement: suppliers must demonstrate batch-level LC-MS/MS data meeting this specification.
LC-MS/MS: Agilent 6470 QQQ, S/N = 16.9 at 1.125 ng/mL. Regulatory release testing context.
Genotoxic impurity Indobufen API LC-MS/MS quantification Regulatory compliance

Indobufen Cyclization: Direct Condensation Advantage

Patent CN115850154B defines the preparation method of indobufen through a direct condensation–cyclization sequence between 2-(4-aminophenyl)butanoic acid and 2-formylbenzoic acid in the presence of a reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride), followed by ring-closure to form the isoindolinone core of indobufen [1]. Alternative synthetic routes that employ 2-(4-nitrophenyl)butanoic acid as the penultimate intermediate require a preceding catalytic hydrogenation (H₂, 10% Pd-C, 55 psi, ethanol, overnight) or sodium dithionite (Na₂S₂O₄, 'insurance powder') reduction step to convert the nitro group to the requisite amine [2]. This additional reduction step introduces: (a) a separate unit operation with its own yield loss, (b) catalyst cost and potential palladium residual in the API, and (c) an additional quality control point. The direct use of the pre-reduced 2-(4-aminophenyl)butanoic acid eliminates these liabilities and aligns with the patent-preferred route.

Indobufen Cyclization Route
Class-level inference
Target: 1 step (condensation–cyclization) using pre-reduced amine intermediate Nitro route: 2 steps (reduction then condensation) via Pd-C/H₂ or Na₂S₂O₄
Eliminates catalyst cost and palladium impurity risk; aligns with patent-preferred route.
CN115850154B direct condensation method vs. classic nitro reduction sequence. Route efficiency context.
Indobufen synthesis Cyclization reaction Route efficiency Patent-defined intermediate

Albumin Binding Specificity

2-(4-Aminophenyl)butanoic acid (CHEMBL2326363) has been characterized as an antigen that is highly specific for albumin, with documented use in identifying serum albumin from bovine serum . Quantitative binding data from the ChEMBL database reports a dissociation constant (Kd) of approximately 140,000 nM (140 μM) for binding to human serum albumin as measured by ¹⁹F NMR titration assay [1]. While this affinity is moderate compared to high-affinity drug-albumin interactions (typical Kd range 10–1,000 nM for tight binders), the specificity of the interaction—rather than its absolute affinity—is what underpins its utility as an albumin-targeting biochemical probe. In contrast, structurally similar compounds such as 4-aminophenylacetic acid lack the α-ethyl substitution that contributes to the lipophilic interaction surface (LogP 2.43 for the target compound vs. approximately 0.8 for the des-ethyl analog), which may influence albumin binding site recognition [2].

Albumin Binding Specificity
Supporting evidence
Kd ≈ 140,000 nM (140 μM) for human serum albumin by ¹⁹F NMR titration LogP 2.43 vs. ~0.8 for des-ethyl analog 4-aminophenylacetic acid
Reported albumin specificity distinguishes from generic aminophenyl carboxylic acids for biochemical probing.
Moderate affinity; specificity is qualitative rather than potency-driven. ChEMBL assay context.
Albumin binding Antigen specificity Drug-protein interaction Fluorescence assay

Application Scenarios for 2-(4-Aminophenyl)butanoic Acid


Indobufen API Manufacturing via Direct Condensation

Pharmaceutical manufacturers producing indobufen active pharmaceutical ingredient (API) via the patent-protected CN115850154B route require 2-(4-aminophenyl)butanoic acid as the direct condensation partner with 2-formylbenzoic acid. Procurement must specify: (a) identity confirmed by melting point 142–143 °C to exclude the 4-(4-aminophenyl)butanoic acid isomer (mp 130–131 °C), which would yield the wrong cyclization product; (b) purity ≥95% (HPLC) as the minimum commercial specification, with optional ≥98% for GMP campaigns ; and (c) batch-level LC-MS/MS certificate demonstrating that residual 2-(4-aminophenyl)butanoic acid in the final indobufen API will not exceed the 3.75 ppm genotoxic impurity threshold defined in CN-114516827-A, supported by the validated method of CN-114487141A achieving S/N 16.9 at 1.125 ng/mL [1][2]. Suppliers unable to provide this analytical documentation introduce regulatory risk.

GABA Receptor Modulator Research

Neuroscience research groups developing GABA receptor modulators utilize 2-(4-aminophenyl)butanoic acid as a ligand scaffold whose structural features—the para-amino group for hydrogen bonding, the α-ethyl-substituted carboxylic acid for receptor pocket engagement, and a LogP of 2.43 for blood-brain barrier permeability prediction—are distinct from simpler GABA analogs such as 4-aminobutyric acid (GABA itself, LogP ~−3.0) or 4-aminophenylacetic acid (LogP ~0.8) [1]. Procurement for this application should specify identity confirmation by ¹H NMR (spectrum conforms to structure) and purity by HPLC (≥95%), with storage at 2–8 °C protected from light to prevent amine oxidation [2].

Albumin Detection & Biochemical Probing

Biochemical laboratories developing albumin detection assays or studying drug-protein binding can leverage 2-(4-aminophenyl)butanoic acid as an albumin-specific antigen, with a measured Kd of approximately 140 μM for human serum albumin by ¹⁹F NMR titration . This application is supported by literature documenting its extensive use in identifying bovine serum albumin from serum filtrates and antibodies [1]. The compound's moderate affinity (rather than tight binding) is advantageous for reversible antigen-antibody displacement assays. Procurement should specify the compound's catalog identity as NSC 27530 or CHEMBL2326363 to ensure the correct biochemical-grade material is supplied, and verify that the material has not been mislabeled as fenoprofen (a common database error) [2].

Indobufen Impurity Reference Standard

Quality control laboratories performing indobufen API release testing require certified reference standards of 2-(4-aminophenyl)butanoic acid (Indobufen Impurity 7 / Impurity 16 / Impurity D) for HPLC calibration and method validation. CATO Research Chemicals supplies this compound as an ISO 17034-certified analytical standard , and MedChemExpress catalogs it as Indobufen Impurity 16 (HY-W099975) with storage at 4 °C protected from light [1]. The quantitative detection method of CN-114487141A provides the validated LC-MS/MS conditions (Agilent 6470 QQQ, ACQUITY BEH C18, S/N 16.9 at 1.125 ng/mL) that QC laboratories can adopt for their impurity profiling protocols [2]. Procurement must distinguish between research-grade material (≥95% purity) and ISO-certified reference standard grade, as the latter is required for regulatory GMP batch release.

Application
Selection Property
Validation Focus
Indobufen API Manufacturing
Regioisomer identity confirmation and genotoxic impurity specification
Melting point verification (142–143 °C) and batch-level LC-MS/MS ≤3.75 ppm compliance
GABA Receptor Modulator Research
Structural features for blood-brain barrier prediction and receptor engagement
¹H NMR structural confirmation and HPLC purity (≥95%); amine oxidation prevention during storage
Albumin Detection Assays
Reported albumin-specific antigen with reversible binding affinity
Catalog identity verification (NSC 27530 / CHEMBL2326363) to exclude fenoprofen mislabeling risk
Indobufen Impurity Reference Standard
Certified reference standard grade for HPLC calibration and method validation
ISO 17034-certified analytical standard grade vs. research-grade material; validated LC-MS/MS protocol adoption

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